
2-(4-Methoxyphenyl)propan-2-amine
Overview
Description
2-(4-Methoxyphenyl)propan-2-amine is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . It is a derivative of phenethylamine, characterized by the presence of a methoxy group attached to the benzene ring and an amine group attached to the propan-2-amine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(4-Methoxyphenyl)propan-2-amine involves the reductive amination of 4-methoxyphenylacetone with ethylamine in the presence of a reducing agent such as sodium borohydride . The reaction is typically carried out in methanol at room temperature, followed by cooling to -3°C to -2°C to complete the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methoxyphenylacetone, while substitution reactions can produce various halogenated or nitrated derivatives .
Scientific Research Applications
2-(4-Methoxyphenyl)propan-2-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research explores its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The specific mechanism of action of 2-(4-Methoxyphenyl)propan-2-amine is not well-documented. as a derivative of phenethylamine, it may interact with various molecular targets and pathways, including neurotransmitter receptors and enzymes involved in metabolic processes. Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A structurally similar compound with a methoxy group attached to the benzene ring and an ethylamine chain.
4-Methoxyamphetamine: Another related compound with similar structural features but different pharmacological properties.
Uniqueness
2-(4-Methoxyphenyl)propan-2-amine is unique due to its specific substitution pattern and the presence of both a methoxy group and an amine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
2-(4-Methoxyphenyl)propan-2-amine, also known as 1-(4-methoxyphenyl)propan-2-amine hydrochloride, is a chemical compound with significant biological activity, particularly in the context of neurotransmitter systems. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H16ClN
- Molecular Weight : 201.69 g/mol
- Melting Point : 170 - 172 °C
- Solubility : Soluble in water and various organic solvents
The primary biological activity of this compound is attributed to its interaction with various neurotransmitter systems. Notably, it acts as a selective serotonin releasing agent (SSRA) and has shown affinity for:
- Serotonin Transporter (SERT)
- Dopamine Transporter (DAT)
- Synaptic Vesicular Amine Transporter
- Alpha-1A and Alpha-2A Adrenergic Receptors
This compound modulates serotonergic pathways in the brain, influencing mood and cognitive functions.
Biochemical Pathways
The compound interacts with several enzymes and proteins, influencing their activity:
- Monoamine Oxidase (MAO) : Acts as a substrate leading to the production of metabolites that can further interact with other biomolecules.
- Gene Expression : Alters the expression of genes involved in neurotransmitter synthesis and degradation.
Cellular Effects
Research indicates that this compound affects various cell types by modulating:
- Cell Signaling Pathways
- Cellular Metabolism
At low doses, it enhances neurotransmission and cognitive function, while higher doses may lead to different cellular responses.
In Vitro Studies
In laboratory settings, the compound's effects on neurotransmission were evaluated using various cell lines. It was found to enhance serotonin release significantly compared to controls.
In Vivo Studies
Animal models demonstrated that administration of the compound resulted in improved cognitive performance in tasks assessing memory and learning. The dosage effects varied, showing enhanced effects at lower concentrations.
Case Studies
- Neurotransmitter Interaction : A study indicated that this compound significantly increased serotonin levels in rat brains, correlating with improved mood-related behaviors.
- Cognitive Enhancement : In a controlled trial involving mice, subjects administered the compound showed marked improvements in maze navigation tasks compared to untreated groups.
Summary of Biological Activity
Activity Type | Description |
---|---|
Serotonin Release Agent | Acts selectively on serotonin transporters |
Dopaminergic Effects | Modulates dopamine levels affecting mood and cognition |
Gene Expression Modulation | Alters genes related to neurotransmitter synthesis |
Cognitive Enhancement | Improves learning and memory in animal models |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-Methoxyphenyl)propan-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via reductive amination of 4-methoxybenzaldehyde with a primary amine (e.g., methylamine) using reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄). Key variables include pH (optimized at ~6–7 for NaBH₃CN), solvent polarity (e.g., methanol or ethanol), and stoichiometric ratios. Yields range from 60–85% depending on purity of starting materials and reaction time (typically 12–24 hrs) .
Q. How is the structural identity of this compound confirmed in academic research?
- Methodological Answer : Characterization employs:
- NMR spectroscopy : ¹H/¹³C NMR to confirm methoxy (-OCH₃, δ ~3.7 ppm) and amine (-NH₂, δ ~1.3 ppm) groups.
- Mass spectrometry (MS) : Molecular ion peak at m/z 165.23 (C₁₀H₁₅NO) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, verifying bond angles and stereochemistry .
Q. What are the primary biological activities reported for this compound?
- Methodological Answer : Studies highlight antimicrobial activity against Gram-positive bacteria (e.g., S. aureus, MIC ~8 µg/mL) via membrane disruption assays. Serotonergic activity is also noted in vitro, with IC₅₀ values ~50 nM for serotonin transporter (SERT) inhibition in neuronal cell models .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound enantiomers?
- Methodological Answer : The (R)-enantiomer exhibits higher SERT inhibition (IC₅₀ ~30 nM) compared to the (S)-form (IC₅₀ ~200 nM), as shown via chiral HPLC separation and in vitro binding assays. Stereochemical purity (>99%) is critical; use chiral auxiliaries (e.g., L-tartaric acid) during synthesis or enzymatic resolution .
Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?
- Methodological Answer : Impurities like unreacted 4-methoxybenzaldehyde (<0.1%) require UPLC-MS/MS with a C18 column (1.7 µm, 2.1 × 50 mm) and ESI+ mode. Method validation follows ICH Q2(R1) guidelines, ensuring LOQ ≤10 ppb. Contradictions in purity data often stem from solvent residue (e.g., methanol) in GC-FID analyses .
Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis?
- Methodological Answer : Catalytic asymmetric reductive amination with Ru-BINAP complexes achieves ~90% ee. Reaction parameters:
- Temperature: 0–5°C to minimize racemization.
- Solvent: Tetrahydrofuran (THF) enhances catalyst stability.
- Pressure: H₂ gas (5 bar) for hydrogenation .
Q. How do substituent modifications (e.g., fluoro vs. methoxy) alter receptor binding affinity?
- Methodological Answer : Comparative molecular docking (AutoDock Vina) shows the methoxy group enhances π-π stacking with SERT’s Phe341 residue (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for 4-fluoro analogs). In vivo microdialysis in rodents confirms increased extracellular serotonin (250% baseline) for methoxy derivatives .
Q. Data Analysis & Contradictions
Q. How to resolve discrepancies in reported antimicrobial efficacy across studies?
- Methodological Answer : Variations arise from:
- Strain variability : Use ATCC reference strains (e.g., S. aureus ATCC 25923) and standardized CLSI broth microdilution.
- Solubility : DMSO concentration ≤1% to avoid false negatives.
- Meta-analyses (RevMan software) adjust for heterogenicity in published MIC values .
Q. Why do crystallographic data sometimes conflict with computational models?
- Methodological Answer : Discrepancies in bond lengths (e.g., C-N: 1.47 Å experimental vs. 1.42 Å DFT) stem from crystal packing forces. Validate with periodic DFT (VASP) incorporating van der Waals corrections. SHELXL refinement with Hirshfeld surface analysis improves accuracy .
Q. Safety & Handling
Q. What are the critical safety protocols for handling this compound?
Properties
IUPAC Name |
2-(4-methoxyphenyl)propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,11)8-4-6-9(12-3)7-5-8/h4-7H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITIBMKMOLMSPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451635 | |
Record name | 2-(4-methoxyphenyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30568-44-6 | |
Record name | 2-(4-methoxyphenyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methoxyphenyl)propan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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